Cas no 53747-09-4 (3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride)

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
- 3-aminothiolane-3-carboxylic acid,hydrochloride
- DB-071738
- 3-Aminotetrahydrothiophene-3-carboxylic acid hydrochloride
- 3-aminothiolane-3-carboxylic acid hydrochloride
- CS-0341435
- 3-Aminotetrahydrothiophene-3-carboxylicacidhydrochloride
- MFCD11506319
- 53747-09-4
- SB37564
- 3-Aminotetrahydro-3-thiophenecarboxylic acid hydrochloride
- DTXSID30696011
- SCHEMBL19744835
- 3-Aminothiolane-3-carboxylic acid--hydrogen chloride (1/1)
- 3-aminothiolane-3-carboxylic acid;hydrochloride
-
- MDL: MFCD11506319
- Inchi: InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H
- InChI Key: PHQXGSHUQFIPBV-UHFFFAOYSA-N
- SMILES: C1CSCC1(C(=O)O)N.Cl
Computed Properties
- Exact Mass: 183.0120774g/mol
- Monoisotopic Mass: 183.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6Ų
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D971077-1g |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 95% | 1g |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | D971077-500mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 95% | 500mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | D971077-250mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 95% | 250mg |
$185 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0126S-500mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 97% | 500mg |
1687.6CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0126S-5g |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 97% | 5g |
8463.46CNY | 2021-05-07 | |
eNovation Chemicals LLC | D971077-50mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 95% | 50mg |
$170 | 2024-07-28 | |
abcr | AB538372-50mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride; . |
53747-09-4 | 50mg |
€235.60 | 2025-02-15 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0126S-50mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 97% | 50mg |
¥953.09 | 2025-01-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412105-250mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 97% | 250mg |
¥1296.00 | 2024-05-09 | |
eNovation Chemicals LLC | D971077-500mg |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride |
53747-09-4 | 95% | 500mg |
$240 | 2025-02-27 |
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Introduction to 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (CAS No. 53747-09-4)
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride, identified by its CAS number 53747-09-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a tetrahydro-thiophene core with both amino and carboxylic acid functionalities, has garnered attention due to its structural versatility and potential biological activity. The hydrochloride salt form enhances its solubility, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The tetrahydro-thiophene scaffold is a privileged structure in medicinal chemistry, often found in biologically active molecules such as antiviral and anticancer agents. The presence of both amino and carboxylic acid groups provides multiple sites for chemical modification, enabling the design of derivatives with tailored properties. This compound has been explored in various synthetic pathways, particularly in the construction of heterocyclic frameworks that mimic natural products or exhibit novel mechanisms of action.
Recent advancements in computational chemistry have highlighted the 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride as a promising precursor for drug discovery. Molecular modeling studies suggest that this scaffold can interact with biological targets through hydrogen bonding and π-stacking interactions, making it an attractive candidate for developing small-molecule inhibitors. For instance, modifications at the amino group have been investigated for their potential to enhance binding affinity to enzyme active sites, while the carboxylic acid moiety offers opportunities for further derivatization into esters or amides.
In the context of modern drug development, this compound has been utilized in the synthesis of novel analogs targeting inflammatory pathways. The tetrahydro-thiophene ring is known to exhibit anti-inflammatory properties, and by incorporating the 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride core, researchers have been able to develop molecules with improved efficacy and reduced side effects. Preliminary in vitro studies have demonstrated promising results, particularly in modulating cytokine production and inhibiting key inflammatory enzymes.
The pharmaceutical industry has also shown interest in this compound for its potential application in central nervous system (CNS) disorders. The structural motif of tetrahydro-thiophene is commonly found in neuroactive compounds, and derivatives of 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride have been investigated for their ability to cross the blood-brain barrier. Further research is ongoing to explore its role in treating conditions such as depression, anxiety, and neurodegenerative diseases.
From a synthetic chemistry perspective, the versatility of 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride makes it a valuable building block. It can undergo various transformations, including nucleophilic substitution, cyclization reactions, and coupling with other pharmacophores via amide or ester linkages. These reactions are facilitated by the presence of both functional groups, allowing for rapid diversification of the molecular library. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have further expanded its synthetic utility.
The biocatalytic approach to synthesizing this compound has also gained traction in recent years. Enzymatic methods offer a sustainable alternative to traditional chemical synthesis by reducing waste and energy consumption. Studies have demonstrated that certain enzymes can efficiently catalyze the formation of the tetrahydro-thiophene ring from simpler precursors, highlighting the potential for green chemistry applications.
In conclusion, 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (CAS No. 53747-09-4) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features and functional groups make it a versatile intermediate for synthesizing biologically active molecules. With ongoing research focusing on its role in inflammation modulation and CNS disorders, this compound is poised to play a significant role in future therapeutic strategies.
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